

Introduction: The Significance of Sulfonamide Structures in Medicinal Chemistry

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Compound of Interest

Compound Name: *Methyl 2-
[(phenylsulfonyl)amino]benzoate*

CAS No.: *10038-81-0*

Cat. No.: *B1596348*

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The sulfonamide moiety is a cornerstone functional group in pharmacology, present in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[2] The geometry of the sulfonamide linker and its capacity to act as a hydrogen bond donor and acceptor are pivotal in defining its interaction with biological targets. The analysis of single-crystal X-ray diffraction data provides the most definitive and high-resolution information about a molecule's conformation and the intricate network of non-covalent interactions that dictate its crystal packing.[3]

Understanding these solid-state characteristics is not merely an academic exercise; it has profound implications for drug development. Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form of an active pharmaceutical ingredient (API).[4] Therefore, the detailed structural analysis of compounds like **Methyl 2-[(phenylsulfonyl)amino]benzoate** and its analogs is essential for predicting and optimizing their pharmaceutical profiles. This guide uses the crystal structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate as an exemplary case study to illustrate the methodologies and insights gained from such an investigation.[1]

Synthesis and Crystallization Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The protocol described herein is adapted from the established synthesis of the structural analog, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Precursor: Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate

This initial step involves the sulfonation of the primary amine.

Experimental Protocol:

- To a round-bottom flask, add methyl-2-amino-5-bromobenzoate (1.0 g, 4 mmol) and dichloromethane (10 mL).
- Prepare a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10 mL).
- Add the methanesulfonyl chloride solution dropwise to the flask over a period of 10-15 minutes with stirring.
- Heat the reaction mixture to 333-343 K and maintain stirring for 2-3 days. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]
- Upon completion, evaporate the solvent under reduced pressure to yield the crude product, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.[1]

Synthesis of the Final Compound: Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate

The second step involves the methylation of the sulfonamide nitrogen.

Experimental Protocol:

- Prepare a suspension of sodium hydride (NaH) (0.15 g, 6.6 mmol) in dimethylformamide (DMF) (10 mL). Causality Note: NaH is a strong base used here to deprotonate the sulfonamide nitrogen, making it a potent nucleophile for the subsequent methylation step.
- Add methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (1.0 g, 3.3 mmol), dissolved in DMF (5 mL), to the NaH suspension.
- Stir the mixture at room temperature for 14-16 hours.
- Upon completion, the reaction is quenched and worked up to isolate the final product.[\[1\]](#)

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Experimental Protocol:

- Dissolve the purified Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
- Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
- Yellow, needle-like crystals of the compound should form.[\[1\]](#)

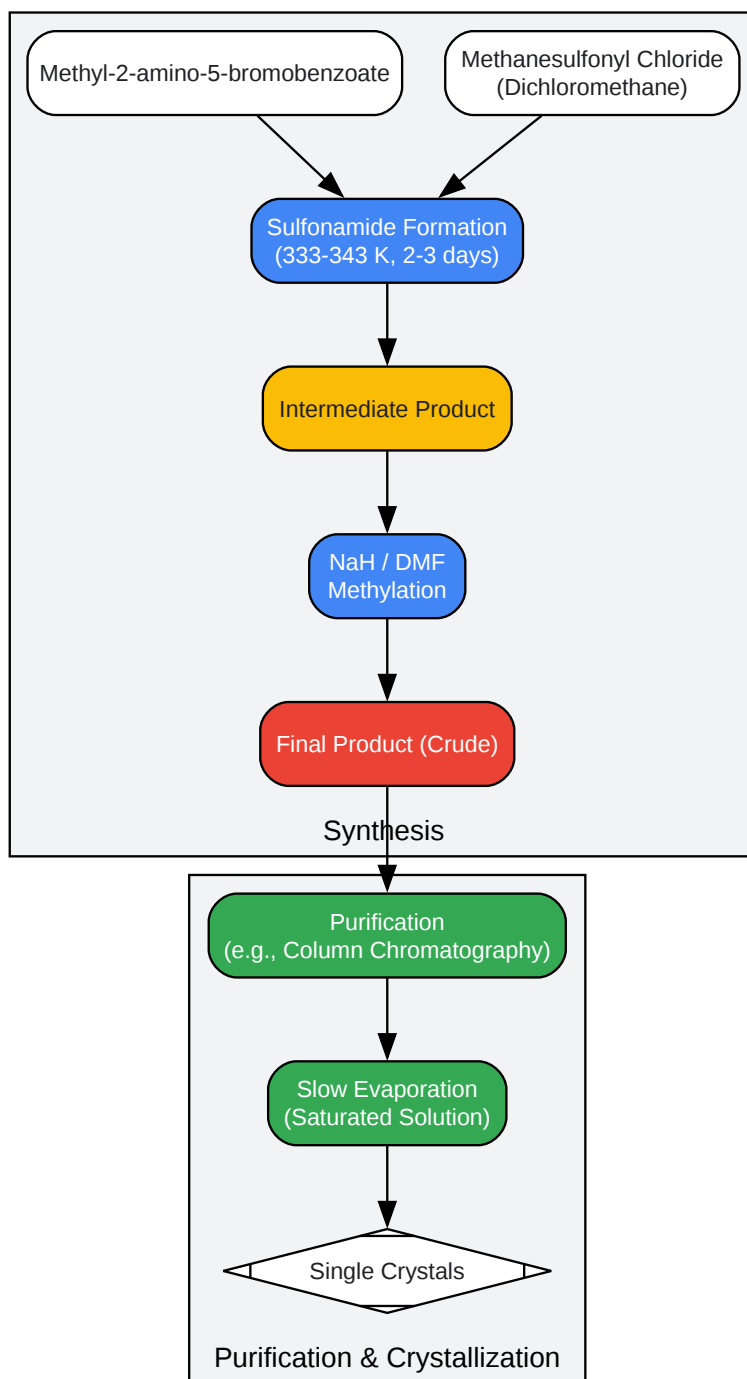


Figure 1: Synthesis and Crystallization Workflow

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Caption: Figure 1: A flowchart illustrating the key stages from starting materials to the formation of single crystals for analysis.

Crystallographic Data and Structure Refinement

The cornerstone of any crystal structure analysis is the precise measurement and interpretation of X-ray diffraction data. The following tables summarize the key parameters for the analog, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, collected at 296 K using Mo K α radiation.^[1]

Crystal Data and Collection Parameters

Parameter	Value
Chemical Formula	C ₁₀ H ₁₂ BrNO ₄ S
Formula Weight (M _r)	322.18
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.0798 (1)
b (Å)	10.7853 (3)
c (Å)	19.5206 (4)
β (°)	90.306 (1)
Volume (V) (Å ³)	1280.00 (5)
Z (Molecules per cell)	4
Calculated Density (D _x)	1.672 Mg m ⁻³
Radiation	Mo Kα (λ = 0.71073 Å)
Diffractometer	Bruker Kappa APEXII CCD
Absorption Correction	Multi-scan (SADABS)
Measured Reflections	13682
Independent Reflections	3170
R _{int}	0.032

Table 1: Summary of crystal data and data collection parameters for Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1]

Structure Refinement Details

Parameter	Value
Refinement on	F^2
$R[F^2 > 2\sigma(F^2)]$ (R1)	0.034
wR(F^2) (wR2)	0.084
Goodness-of-fit (S)	1.04
Reflections used	3170
Parameters refined	157
H-atom treatment	H-atoms positioned geometrically
$\Delta\rho_{\max}$ ($e \text{ \AA}^{-3}$)	0.50
$\Delta\rho_{\min}$ ($e \text{ \AA}^{-3}$)	-0.43

Table 2: Key parameters for the refinement of the crystal structure.[\[1\]](#)

The low R1 value of 0.034 indicates a good agreement between the calculated model and the experimental diffraction data, signifying a high-quality and reliable structure determination.

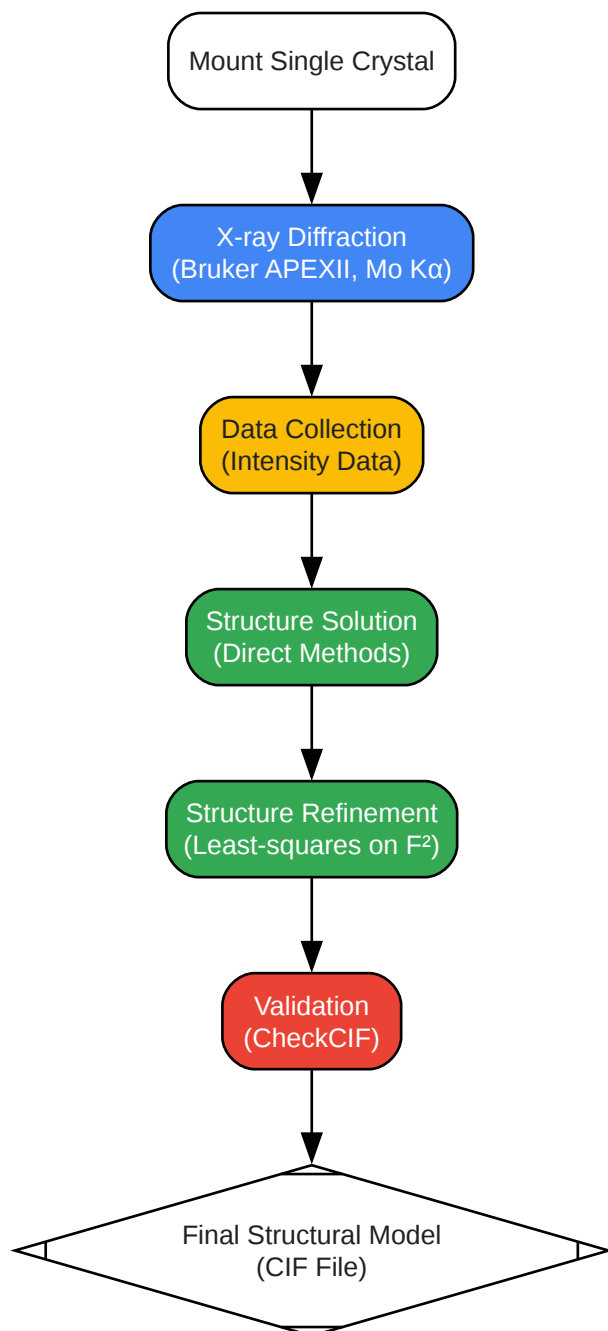


Figure 2: Single-Crystal X-ray Crystallography Workflow

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Caption: Figure 2: The logical progression from a single crystal to a validated structural model in X-ray crystallography.

Molecular Geometry and Intermolecular Interactions

Molecular Conformation

The analysis of the crystal structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate reveals key conformational features. The aromatic ring (C1-C6) is, as expected, planar. The methyl ester group is also planar. A notable feature is the orientation of the methyl ester moiety with respect to the benzene ring; they are twisted with a dihedral angle of 39.09 (13)°.[1] This non-coplanar arrangement is significant as it can influence the molecule's electronic properties and its ability to fit into a receptor's binding pocket.

Crystal Packing and Hydrogen Bonding

In the solid state, molecules arrange themselves in a highly ordered lattice, stabilized by a network of intermolecular forces. In the crystal of this analog, the dominant interactions are weak C-H...O hydrogen bonds. These interactions link adjacent molecules into centrosymmetric dimers.[1]

Specifically, the interaction forms a distinct ring motif, designated as $R^2_2(10)$ in graph-set notation. This notation indicates that two molecules (a dimer) are linked by two hydrogen bonds, forming a ring that contains 10 atoms. This type of supramolecular assembly is a common and important feature in the crystal engineering of organic molecules.[1] The formation of these stable dimers is the primary building block that defines the overall crystal packing.

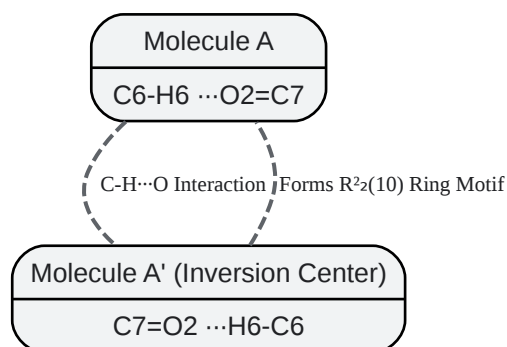


Figure 3: Intermolecular Interactions

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Caption: Figure 3: A schematic representation of the centrosymmetric dimer formed via C-H...O hydrogen bonds.

Conclusion and Implications for Drug Development

The detailed crystallographic analysis of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate provides a robust and reliable model for understanding the solid-state structure of **Methyl 2-[(phenylsulfonyl)amino]benzoate**. The key structural takeaways are the non-coplanar orientation of the methyl ester group and the formation of stable centrosymmetric dimers through C-H...O interactions.

For drug development professionals, these insights are invaluable:

- **Polymorphism:** The existence of specific, directional interactions like the $R^2_2(10)$ motif suggests that different packing arrangements (polymorphs) might be accessible under varying crystallization conditions. Each polymorph can have different physical properties.
- **Solubility Modeling:** Knowledge of the crystal packing and the energies of the intermolecular interactions can be used to computationally predict the lattice energy, which is a key parameter in predicting the aqueous solubility of a drug candidate.

- Rational Drug Design: The determined molecular conformation provides a precise 3D model that can be used for in silico studies, such as molecular docking with protein targets, to predict and rationalize binding affinity and selectivity.

In summary, this technical guide demonstrates the power of single-crystal X-ray diffraction to provide foundational knowledge that bridges molecular structure with macroscopic properties, thereby guiding the rational design and development of new therapeutic agents.

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